N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
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Overview
Description
N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound with the molecular formula C26H33NO4. It is characterized by a unique structure that includes a cyclooctyl group and a furochromenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-{2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanoic acid
- N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide derivatives.
Uniqueness
This compound stands out due to its unique combination of a cyclooctyl group and a furochromenyl moiety
Properties
Molecular Formula |
C26H33NO4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-cyclooctyl-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C26H33NO4/c1-15-18(4)30-24-17(3)25-22(14-21(15)24)16(2)20(26(29)31-25)12-13-23(28)27-19-10-8-6-5-7-9-11-19/h14,19H,5-13H2,1-4H3,(H,27,28) |
InChI Key |
OORWNKPCUAEINS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCCCCC4)C)C)C |
Origin of Product |
United States |
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